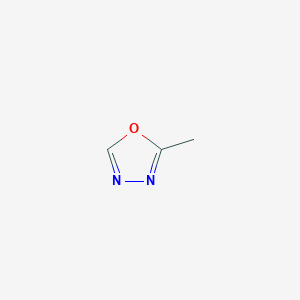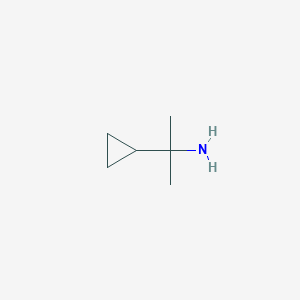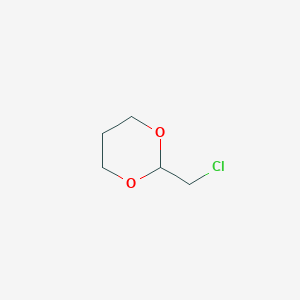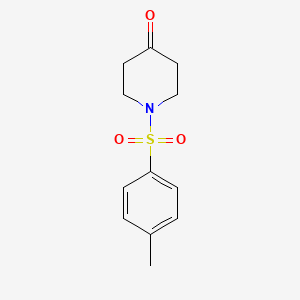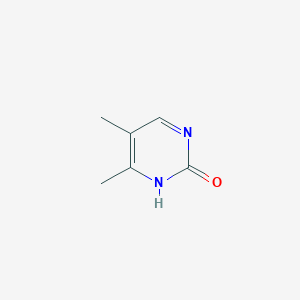
4,5-Dimethyl-2-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-pyrimidinol: is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two methyl groups at positions 4 and 5 and a hydroxyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of acetylacetone with formamide in the presence of a catalyst such as ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethyl-2-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4,5-Dimethyl-2-pyrimidone.
Reduction: The compound can be reduced to form 4,5-Dimethyl-2-pyrimidine.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: 4,5-Dimethyl-2-pyrimidone.
Reduction: 4,5-Dimethyl-2-pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-pyrimidinol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-pyrimidinol involves its interaction with specific molecular targets. The hydroxyl group at position 2 can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways.
Comparación Con Compuestos Similares
4,6-Dimethyl-2-pyrimidinol: Similar structure but with methyl groups at positions 4 and 6.
2,4-Dimethyl-5-pyrimidinol: Methyl groups at positions 2 and 4, and a hydroxyl group at position 5.
4,5-Dimethyl-2-pyrimidone: Oxidized form of 4,5-Dimethyl-2-pyrimidinol.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 4 and 5 and a hydroxyl group at position 2 provides distinct properties compared to other pyrimidine derivatives.
Propiedades
IUPAC Name |
5,6-dimethyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYGMPPWWXWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342222 |
Source


|
| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34939-17-8 |
Source


|
| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


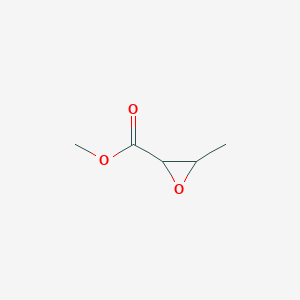

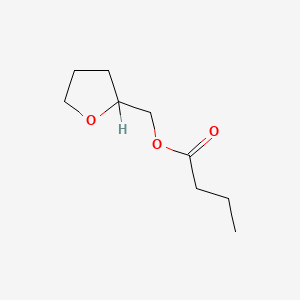
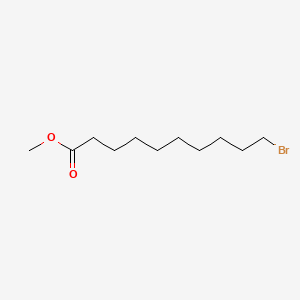
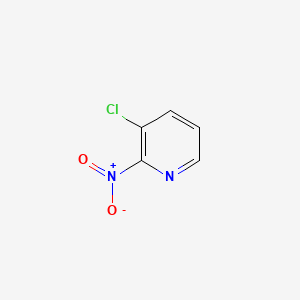
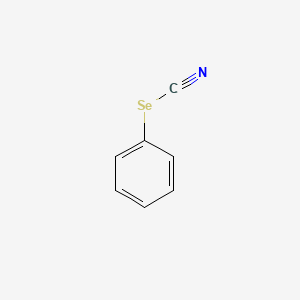
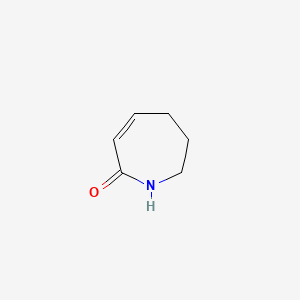
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
